molecular formula C13H16N2O2 B13965077 4-Amino-2-ethyl-2-phenylglutarimide CAS No. 56392-80-4

4-Amino-2-ethyl-2-phenylglutarimide

Cat. No.: B13965077
CAS No.: 56392-80-4
M. Wt: 232.28 g/mol
InChI Key: RQJOABCLXUBEQN-UHFFFAOYSA-N
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Description

4-Amino-2-ethyl-2-phenylglutarimide is an organic compound with the molecular formula C13H16N2O2. It is a derivative of glutarimide, a class of compounds known for their diverse biological activities.

Preparation Methods

The synthesis of 4-Amino-2-ethyl-2-phenylglutarimide can be achieved through various synthetic routes. One common method involves the reaction of 2-ethyl-2-phenylglutaric acid with ammonia, followed by cyclization to form the glutarimide ring. The reaction conditions typically require heating and the presence of a dehydrating agent to facilitate the cyclization process .

Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

4-Amino-2-ethyl-2-phenylglutarimide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: The amino group in this compound can undergo nucleophilic substitution reactions, forming various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols .

Scientific Research Applications

4-Amino-2-ethyl-2-phenylglutarimide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-2-ethyl-2-phenylglutarimide involves its interaction with GABA receptors in the central nervous system. As a GABA agonist, it enhances the inhibitory effects of GABA, leading to sedation and anticonvulsant effects. Additionally, it induces the enzyme cytochrome P450 2D6 (CYP2D6), which plays a role in the metabolism of various drugs .

Comparison with Similar Compounds

4-Amino-2-ethyl-2-phenylglutarimide can be compared with other similar compounds such as glutethimide and thalidomide. While all these compounds share a glutarimide core structure, they differ in their substituents and biological activities:

These comparisons highlight the unique properties of this compound, particularly its potential as an anticonvulsant and its specific interactions with GABA receptors.

Properties

CAS No.

56392-80-4

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

5-amino-3-ethyl-3-phenylpiperidine-2,6-dione

InChI

InChI=1S/C13H16N2O2/c1-2-13(9-6-4-3-5-7-9)8-10(14)11(16)15-12(13)17/h3-7,10H,2,8,14H2,1H3,(H,15,16,17)

InChI Key

RQJOABCLXUBEQN-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(C(=O)NC1=O)N)C2=CC=CC=C2

Origin of Product

United States

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